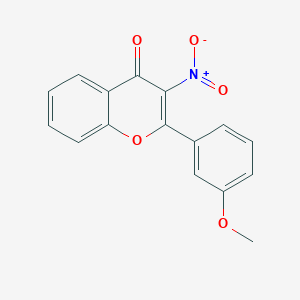
2-(3-Methoxyphenyl)-3-nitrochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)-3-nitrochromen-4-one, also known as this compound, is a useful research compound. Its molecular formula is C16H11NO5 and its molecular weight is 297.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
The compound serves as a precursor in the synthesis of more complex molecules within organic chemistry. Its unique chromenone structure allows researchers to explore various chemical transformations, including:
- Oxidation : Leading to quinone derivatives.
- Reduction : Resulting in amino derivatives.
- Substitution : Facilitating the formation of various substituted benzamides depending on the nucleophile used.
These transformations are crucial for developing new synthetic methodologies and expanding the library of chromenone derivatives for further research.
Anticancer Activity
Numerous studies have investigated the anticancer potential of 2-(3-Methoxyphenyl)-3-nitrochromen-4-one, particularly against breast cancer cells (MCF-7). One significant study assessed its effects using MTT assays:
- Objective : Evaluate anticancer effects on MCF-7 cells.
- Methodology : Cells treated with varying concentrations of the compound.
- Findings : The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against cancer cells.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. A study focused on its effects in LPS-stimulated RAW 264.7 macrophages:
- Objective : Assess anti-inflammatory potential.
- Methodology : Cells pre-treated with the compound before LPS stimulation; inflammatory cytokine levels measured.
- Findings : Treatment led to decreased levels of TNF-alpha and IL-6, confirming anti-inflammatory properties.
Industrial Applications
In the industrial sector, this compound is being explored for its potential use in developing new materials. Its properties may be valuable in fields such as:
- Electronics : Due to its photostability and fluorescence characteristics.
- Photonics : For applications requiring specific optical properties.
These applications highlight the versatility of this compound beyond traditional medicinal chemistry.
Study on Anticancer Activity
| Study Focus | Methodology | Findings |
|---|---|---|
| Anticancer effects on MCF-7 cells | MTT assay with varying concentrations | Significant reduction in cell viability (dose-dependent) |
Study on Anti-inflammatory Effects
| Study Focus | Methodology | Findings |
|---|---|---|
| Anti-inflammatory effects on RAW 264.7 macrophages | Pre-treatment with compound before LPS stimulation | Decreased TNF-alpha and IL-6 levels |
Análisis De Reacciones Químicas
Synthetic Preparation
The compound is typically synthesized via condensation-nitration sequences or Grignard-mediated cyclization (adapted from):
| Step | Reaction Type | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Knoevenagel condensation | 4-hydroxycoumarin + 3-methoxybenzaldehyde (EtOH, 80°C, 6h) | 68% | |
| 2 | Nitration | HNO₃/H₂SO₄ (0°C, 2h) | 72% |
Electrophilic and Nucleophilic Reactions
The nitro group and electron-deficient chromenone ring facilitate reactivity:
Aromatic Electrophilic Substitution
The 3-methoxyphenyl group directs electrophiles to specific positions:
Nucleophilic Attack
The nitro group enhances susceptibility to nucleophilic displacement:
Nitro Group Reduction
Catalytic hydrogenation selectively reduces the nitro group:
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 10% Pd/C (5 mol%) | H₂ (50 psi), MeOH, 25°C, 4h | 3-Amino-2-(3-methoxyphenyl)chromen-4-one | 89% | |
| Fe/HCl | HCl (6M), 70°C, 3h | 3-Amino derivative (partial dehalogenation) | 65% |
Oxidative Demethylation
The methoxy group undergoes oxidation under strong conditions:
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| BBr₃ (3 eq) | 2-(3-Hydroxyphenyl)-3-nitrochromen-4-one | DCM, −10°C, 2h | 74% |
Cycloaddition and Multicomponent Reactions
The electron-deficient chromenone participates in dipolar cycloadditions:
Mechanistic Insights
-
Nitro Group Activation : The nitro group withdraws electron density, polarizing the chromenone ring for nucleophilic attack at C-3 and C-4 positions ( ).
-
Steric Effects : The 3-methoxyphenyl group hinders electrophilic substitution at adjacent positions, favoring reactivity at C-6 and C-8 ( ).
-
Solvent Influence : Polar aprotic solvents (e.g., DCM) enhance cycloaddition yields by stabilizing transition states ( ).
Propiedades
Número CAS |
143468-21-7 |
|---|---|
Fórmula molecular |
C16H11NO5 |
Peso molecular |
297.26 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)-3-nitrochromen-4-one |
InChI |
InChI=1S/C16H11NO5/c1-21-11-6-4-5-10(9-11)16-14(17(19)20)15(18)12-7-2-3-8-13(12)22-16/h2-9H,1H3 |
Clave InChI |
MQVAZWJYMVOJBR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=CC(=C1)C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |
Sinónimos |
4H-1-Benzopyran-4-one,2-(3-methoxyphenyl)-3-nitro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















